2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol
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Overview
Description
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring. It is a white or pale yellow crystalline solid with limited solubility in water but can dissolve in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol typically involves the reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methoxy-containing reagents under specific conditions. One common method is the reaction with methanol in the presence of a catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methanol and a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced tetrahydronaphthalene derivatives, and substituted naphthalenes .
Scientific Research Applications
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the methoxy group.
1,2,3,4-Tetrahydroisoquinoline: Contains a similar tetrahydronaphthalene ring but with different functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: A different heterocyclic compound with similar biological activities
Uniqueness
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is unique due to the presence of both amino and methoxy groups on the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11,13H,3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPLVFWHEOUUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2O)N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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